molecular formula C6H8N2O3 B14573430 Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate CAS No. 61224-23-5

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate

Cat. No.: B14573430
CAS No.: 61224-23-5
M. Wt: 156.14 g/mol
InChI Key: PXGNLRKWTIAZOH-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate can be synthesized through several methods. One common method involves the cyclization of ethyl glyoxalate with an appropriate amine under acidic conditions. Another method includes the reaction of ethyl chloroformate with an imidazole derivative. These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the introduced functional groups .

Scientific Research Applications

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating infections and inflammatory conditions.

    Industry: It is utilized in the production of dyes, sanitizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate
  • Ethyl 5-[(Z)-2-(cyclohexylamino)-1-(ethoxycarbonyl)vinyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
  • Ethyl 1-(2,4-dichlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Uniqueness

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61224-23-5

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl 2-oxo-1H-imidazole-3-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)8-4-3-7-5(8)9/h3-4H,2H2,1H3,(H,7,9)

InChI Key

PXGNLRKWTIAZOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CNC1=O

Origin of Product

United States

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